

Spectroscopic Profile of 5-Bromo-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-1,2,3,4-tetrahydroisoquinoline

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This technical guide provides a comprehensive overview of the key spectroscopic data for **5-Bromo-1,2,3,4-tetrahydroisoquinoline**, a crucial building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed spectral data and the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-Bromo-1,2,3,4-tetrahydroisoquinoline**.

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.39	d, $J = 1.7$ Hz	Ar-H
7.04 – 6.93	m	Ar-H
3.98	s	CH ₂ (C1)
3.16	t, $J = 6.1$ Hz	CH ₂ (C3)
2.73	t, $J = 6.1$ Hz	CH ₂ (C4)
1.62	s	NH

Note: Spectra acquired in CDCl₃ at 400 MHz.

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
135.98	Ar-C
133.22	Ar-C
131.91	Ar-C
129.97	Ar-CH
127.35	Ar-CH
122.28	Ar-C (C-Br)
46.96	CH ₂ (C1)
42.14	CH ₂ (C3)
28.60	CH ₂ (C4)

Note: Spectra acquired in CDCl₃ at 126 MHz.

Infrared (IR) Spectroscopy Data

While a specific experimental spectrum for **5-Bromo-1,2,3,4-tetrahydroisoquinoline** is not publicly available, the expected characteristic absorption bands are listed below based on the

functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3300-3500	N-H	Stretching
3000-3100	Ar C-H	Stretching
2850-2960	Aliphatic C-H	Stretching
1550-1600	C=C	Aromatic ring stretching
1450-1500	C=C	Aromatic ring stretching
1000-1100	C-Br	Stretching
650-850	Ar C-H	Bending (out-of-plane)

Mass Spectrometry (MS) Data

Experimentally determined mass spectrometry data for the free base is not readily available. The primary ionization technique for a compound of this nature would be Electrospray Ionization (ESI) or Electron Impact (EI). The expected molecular ion peaks are as follows:

Ion	Calculated m/z
[M+H] ⁺	211.99/213.99
[M] ⁺	210.99/212.99

Note: The two m/z values correspond to the two major isotopes of Bromine (⁷⁹Br and ⁸¹Br), which have a near 1:1 natural abundance, resulting in a characteristic isotopic pattern for the molecular ion.

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining high-resolution ^1H and ^{13}C NMR spectra of **5-Bromo-1,2,3,4-tetrahydroisoquinoline** is outlined below.



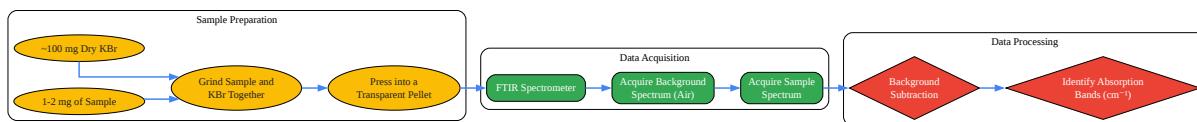
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NMR Experimental Workflow.

- Sample Preparation: Approximately 5-10 mg of **5-Bromo-1,2,3,4-tetrahydroisoquinoline** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- Instrument Setup: A 400 MHz NMR spectrometer is used. The instrument is locked onto the deuterium signal of the solvent and the magnetic field is shimmed to achieve homogeneity.
- ^1H NMR Acquisition: A standard proton experiment is run with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C NMR spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation. Phase and baseline corrections are applied. The spectra are referenced to the TMS signal at 0.00 ppm. For the ^1H spectrum, the signals are integrated. For both spectra, the chemical shifts of the peaks are determined.

Infrared (IR) Spectroscopy

The following protocol describes the preparation of a sample for analysis by Fourier-Transform Infrared (FTIR) spectroscopy using the KBr pellet method.



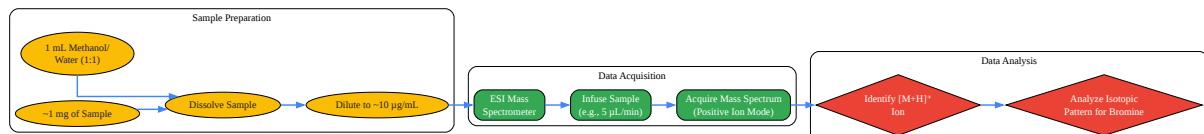
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IR Spectroscopy Experimental Workflow.

- Sample Preparation: Approximately 1-2 mg of **5-Bromo-1,2,3,4-tetrahydroisoquinoline** is finely ground with about 100 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the sample holder of the FTIR spectrometer, and the sample spectrum is acquired over the range of 4000-400 cm^{-1} .
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to produce the final infrared spectrum. The wavenumbers of the major absorption bands are then identified.

Mass Spectrometry (MS)

The following outlines a general procedure for obtaining a mass spectrum using Electrospray Ionization (ESI).



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Mass Spectrometry (ESI) Experimental Workflow.

- **Sample Preparation:** A stock solution of **5-Bromo-1,2,3,4-tetrahydroisoquinoline** is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent mixture, such as methanol/water (1:1). This solution is then further diluted to a final concentration of approximately 10 µg/mL.
- **Data Acquisition:** The diluted sample solution is infused into the electrospray ionization source of a mass spectrometer at a constant flow rate (e.g., 5 µL/min). The mass spectrum is acquired in positive ion mode over a suitable m/z range.
- **Data Analysis:** The resulting mass spectrum is analyzed to identify the protonated molecular ion ($[M+H]^+$). The isotopic pattern of the molecular ion is examined to confirm the presence of a single bromine atom.
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